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C.I. Basic Orange 30:1

Cat. No.: B1171854
CAS No.: 12271-13-5
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Description

C.I. Basic Orange 30:1 is a cationic, single azo dye classified as a basic dye . Its cationic nature means it carries a positive charge in solution, enabling it to form strong ionic bonds with negatively charged groups on synthetic fibers . This mechanism is fundamental to its application and fastness properties. This dye is primarily valued in research for its application on polyacrylonitrile (acrylic) fibers, where it produces yellowish-brown to dark red-brown shades . The dyeing process is typically conducted in an acidic bath, which stabilizes the color interaction, and the resulting dyed materials exhibit very good light fastness and washing fastness due to the strong fiber-dye bond . Beyond acrylics, its research applications extend to the dyeing and printing of other substrates, including silk, diacetate fibers, and paper, as well as its use in the formulation of inks and fluorescent pigments . Researchers utilize this compound to develop and optimize dyeing protocols, study color fastness under various conditions, and investigate the dynamics of cationic dye molecules with different synthetic materials. It is supplied as a powder for ease of handling and dissolution in laboratory settings . This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

CAS No.

12271-13-5

Molecular Formula

C9H12N3O5T

Synonyms

C.I. Basic Orange 30:1

Origin of Product

United States

Synthetic Methodologies and Derivative Chemical Pathways of C.i. Basic Orange 30:1

Advanced Approaches in Azo Dye Synthesis Relevant to C.I. Basic Orange 30:1 Structure

While the core synthesis of azo dyes has remained consistent, modern research focuses on creating novel structures with enhanced properties by modifying the diazo or coupling components. nih.govekb.eg These advanced approaches often involve the incorporation of heterocyclic rings, which can impart unique characteristics to the dye. rdd.edu.iqmdpi.com

Alternative synthetic routes for azo compounds, beyond the standard diazotization/coupling, include the reduction of nitroaromatic compounds, the oxidation of primary amines, and the condensation of hydrazines with quinones. nih.gov However, diazotization remains the most prevalent method on an industrial scale. jchemrev.comnih.gov

A significant area of innovation is the synthesis of azo dyes containing heterocyclic moieties, such as 1,2,3-triazole or 1,2,4-triazole (B32235) rings. rdd.edu.iqmdpi.comresearchgate.net These heterocyclic systems are introduced into the dye structure to potentially enhance properties like photostability, tinctorial strength, and biological activity. mdpi.comresearchgate.net For a structure like this compound, this could involve replacing the substituted aniline (B41778) diazo component with a diazotized amino-triazole derivative. The synthesis of such compounds still relies on the fundamental coupling reaction but introduces greater structural diversity. rdd.edu.iqmdpi.com

Table 1: Comparison of Synthetic Approaches for Azo Dyes
MethodologyDescriptionRelevance to this compound Structure
Traditional Diazotization/CouplingA primary aromatic amine (e.g., 2,6-Dichloro-4-nitroaniline) is treated with sodium nitrite (B80452) in an acidic medium to form a diazonium salt, which then reacts with an electron-rich coupling component. worlddyevariety.comjchemrev.comThis is the standard manufacturing method for this compound. worlddyevariety.com
Synthesis via Heterocyclic ComponentsIncorporation of heterocyclic rings, such as triazoles, into either the diazo or coupling component to create novel azo dyes. rdd.edu.iqmdpi.comThis approach could be used to create derivatives of this compound with modified properties by designing novel diazo or coupling agents containing these rings.
Alternative Pathways (e.g., Oxidation/Reduction)Methods including the oxidation of primary amines or the reduction of nitroaromatic compounds to form the azo linkage. nih.govThese are less common industrially but represent alternative chemical pathways to the azo functional group present in this compound.

Mechanistic Investigations of Coupling Reactions and Intermediate Formation

The formation of this compound occurs via an azo coupling reaction, which is a type of electrophilic aromatic substitution. researchgate.netorganic-chemistry.org The mechanism involves the attack of the electrophilic diazonium ion (formed from 2,6-Dichloro-4-nitroaniline) on the electron-rich aromatic ring of the coupling component. jchemrev.com

The key steps in the mechanism are:

Formation of the Electrophile : The primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to ensure its stability. nih.govunb.ca

Electrophilic Attack : The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling partner. For this compound, the coupling component is activated by its amino and alkylamino groups. The substitution typically occurs at the para-position relative to the activating group, unless this position is blocked. organic-chemistry.org

Intermediate Formation : The reaction is believed to proceed through the formation of a transient intermediate known as a sigma-complex (or arenium ion). researchgate.net This complex is a resonance-stabilized cation.

Proton Abstraction : A base present in the reaction medium abstracts a proton from the sigma-complex, leading to the re-aromatization of the ring and the formation of the stable azo compound. researchgate.net

The pH of the reaction medium is a critical factor. The coupling with aromatic amines is typically carried out in mildly acidic to neutral conditions. organic-chemistry.org

A further mechanistic consideration for some azo dyes is the potential for azo-hydrazone tautomerism, where the molecule can exist in equilibrium between the azo (-N=N-) form and the hydrazone (-C=N-NH-) form. mdpi.comresearchgate.net The predominant tautomer can be influenced by the substituents on the aromatic rings and the solvent. mdpi.comresearchgate.net

Table 2: Mechanistic Steps of Azo Coupling
StepDescriptionKey Species/Intermediates
DiazotizationReaction of a primary aromatic amine with nitrous acid to form a diazonium salt. jchemrev.comAromatic amine, Sodium nitrite, Diazonium salt (Ar-N₂⁺)
Electrophilic AttackThe diazonium ion attacks the electron-rich coupling component. organic-chemistry.orgDiazonium salt, Coupling component
Sigma-Complex FormationFormation of a resonance-stabilized cationic intermediate. researchgate.netSigma-complex (Arenium ion)
DeprotonationA base removes a proton to restore aromaticity and form the final azo dye. researchgate.netAzo dye product

Novel Purification Techniques for High-Purity this compound Derivatives

Achieving high purity is essential for the application of azo dyes. Traditional methods like recrystallization are often supplemented or replaced by more advanced techniques to remove impurities, unreacted starting materials, and side-products. researchgate.net

High-Speed Countercurrent Chromatography (CCC) is an effective technique for the purification of water-soluble dyes. tandfonline.comscilit.com This liquid-liquid partition chromatography method avoids solid stationary phases, which can irreversibly adsorb dye molecules. It allows for the continuous extraction of an aqueous solution of the dye, enabling the separation of the desired component from impurities on a preparative scale. tandfonline.com

Adsorption techniques have gained popularity for their efficiency in removing dye pollutants from wastewater, and the principles can be applied to purification. austinpublishinggroup.com Various adsorbents, including novel nanomaterials, can be used to selectively adsorb impurities or the dye itself. iwaponline.com For cationic dyes like this compound, materials with negatively charged surfaces can be particularly effective. rsc.org The process is influenced by factors such as pH, temperature, and contact time. iwaponline.commdpi.com

Chemical treatment methods can also be employed. For instance, treating the crude dye product with hot acid can help remove certain types of impurities by extracting them from the solid dye. google.com This process involves suspending the dye in an acidic solution and heating it, followed by filtration to isolate the purified product. google.com

Membrane filtration techniques, such as reverse osmosis, can also be used. These methods separate molecules based on size and charge, producing a high-quality permeate by retaining dye molecules and other larger impurities. austinpublishinggroup.com

Table 3: Overview of Purification Techniques for Azo Dyes
TechniquePrincipleApplicability to this compound Derivatives
High-Speed Countercurrent Chromatography (CCC)Liquid-liquid partition chromatography without a solid support. tandfonline.comHighly suitable for water-soluble and polar dyes, minimizing product loss due to irreversible adsorption. tandfonline.comscilit.com
AdsorptionSelective binding of impurities or the dye onto the surface of an adsorbent material. austinpublishinggroup.comEffective for cationic dyes using adsorbents with anionic surfaces. Can be tailored for high selectivity. iwaponline.comrsc.org
Hot Acid TreatmentExtraction of acid-soluble impurities from the crude dye at elevated temperatures. google.comUseful for removing specific types of supervenient constituents formed during synthesis. google.com
Membrane Filtration (Reverse Osmosis)Separation based on molecular size and charge using a semi-permeable membrane. austinpublishinggroup.comCan produce high-purity dye solutions by retaining the dye while allowing smaller impurities and water to pass through.

Advanced Spectroscopic and Characterization Techniques Applied to C.i. Basic Orange 30:1

UV-Visible Spectroscopy for Electronic Transition Analysis and pH Sensitivity

UV-Visible spectroscopy is a important technique for analyzing the electronic transitions within dye molecules like C.I. Basic Orange 30:1. As an azo dye, its color is due to the absorption of light in the visible region of the electromagnetic spectrum. This absorption is primarily attributed to π→π* and n→π* electronic transitions within the chromophore, which consists of the extended conjugated system of the aromatic rings linked by the azo group (-N=N-).

The principal absorption band, which gives the dye its characteristic orange color, is due to a high-intensity π→π* transition. The lone pair of electrons on the nitrogen atoms of the azo group can also undergo a lower intensity n→π* transition. The position of the maximum absorption wavelength (λmax) is sensitive to the molecular environment and the solvent polarity. Studies on similar azo dyes show that increasing solvent polarity can lead to a bathochromic (red) shift of the π→π* transition band.

The absorption spectrum of this compound is also expected to be sensitive to pH changes. The molecule contains amino groups that can be protonated under acidic conditions. Protonation of these auxochromic groups can alter the electronic distribution within the conjugated system, leading to a hypsochromic (blue) shift or a hyperchromic (intensity increase) effect on the absorption bands. This pH sensitivity is a characteristic feature of many azo dyes containing amino or hydroxyl groups.

Table 1: Expected Electronic Transitions for this compound

Transition Type Chromophore/Functional Group Involved Expected Wavelength Region Effect of Solvent Polarity
π→π* Azo group (-N=N-) and aromatic rings Visible Region (approx. 400-500 nm) Bathochromic shift with increasing polarity
n→π* Azo group (-N=N-) Visible Region (longer wavelength) Hypsochromic shift with increasing polarity

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the FTIR spectrum would reveal characteristic peaks corresponding to its structural components.

The presence of the azo linkage (-N=N-) is typically identified by a weak to medium intensity band in the 1400-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ range. The substitution pattern on the aromatic rings can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The molecule also contains tertiary amine groups and a quaternary ammonium (B1175870) salt. The C-N stretching vibrations of the aromatic amine would appear in the 1250-1360 cm⁻¹ region. The aliphatic C-H stretching from the ethyl and methyl groups will produce strong bands in the 2850-2960 cm⁻¹ range. The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations typically found near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
> 3000 C-H Stretch Aromatic
2850-2960 C-H Stretch Aliphatic (CH₂, CH₃)
1500-1560 N=O Asymmetric Stretch Nitro (NO₂)
1450-1600 C=C Stretch Aromatic Ring
1400-1450 N=N Stretch Azo
1300-1370 N=O Symmetric Stretch Nitro (NO₂)
1250-1360 C-N Stretch Aromatic Amine
< 900 C-H Bend (Out-of-plane) Aromatic

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR would provide critical information for confirming the structure of this compound.

In the ¹H NMR spectrum, the protons on the aromatic rings would resonate in the downfield region, typically between 6.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dependent on their position relative to the electron-donating amino group, the electron-withdrawing nitro group, and the azo linkage. The protons of the N-ethyl and N-methyl groups attached to the aromatic ring and the quaternary ammonium group would appear in the upfield region. For instance, the methylene (B1212753) (-CH₂-) protons of the ethyl group would likely appear as a quartet, while the methyl (-CH₃) protons would be a triplet.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic rings would resonate in the range of 110-160 ppm. The carbon atoms directly attached to the nitrogen of the azo group and the nitro group would be significantly deshielded and appear further downfield. The aliphatic carbons of the ethyl and methyl groups would appear in the upfield region of the spectrum (typically 10-60 ppm).

Table 3: Predicted NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Predicted Chemical Shift (δ, ppm)
¹H Aromatic-H 6.0 - 8.5
¹H N-CH₂- ~3.0 - 4.0
¹H N-CH₃ ~2.5 - 3.5
¹H -CH₂-CH₃ ~1.0 - 1.5
¹³C Aromatic C 110 - 160
¹³C C-NO₂ ~140 - 160
¹³C Aliphatic C (N-CH₂, N-CH₃) 10 - 60

Mass Spectrometry (MS/MS) for Molecular Fragmentation and Component Identification

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information through controlled fragmentation of a selected precursor ion. For this compound, which has a molecular formula of C₁₉H₂₄Cl₃N₅O₂ and a molecular weight of 460.78 g/mol , electrospray ionization (ESI) would be a suitable soft ionization technique.

In an ESI-MS experiment, the compound, which is a cationic dye, would be readily detected as a positive ion. The precursor ion selected for MS/MS analysis would be that of the intact cation. Collision-induced dissociation (CID) would then be used to fragment the ion. The fragmentation of azo dyes is well-characterized. A primary and characteristic fragmentation pathway is the cleavage of the bonds adjacent to the azo group, as well as the cleavage of the azo bond itself, which may involve a rearrangement. Other expected fragmentations would include the loss of small neutral molecules like ethylene (B1197577) from the ethyl groups or the loss of the nitro group. Analyzing the m/z values of the resulting fragment ions allows for the confirmation of the different structural subunits of the molecule.

Table 4: Potential Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z) Fragmentation Pathway Key Fragment Ions (m/z) Structural Information
[M]⁺ Cleavage of azo bond Fragments corresponding to the two aromatic portions Confirms the two main building blocks of the dye
[M]⁺ Loss of nitro group [M - NO₂]⁺ Confirms presence of nitro substituent
[M]⁺ Loss of ethyl/methyl groups [M - C₂H₄]⁺, [M - CH₃]⁺ Confirms aliphatic substituents on nitrogen atoms

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of solid materials. By analyzing the angles and intensities of diffracted X-rays, one can determine the crystal lattice parameters and the arrangement of atoms within the crystal.

The applicability of XRD to this compound depends on the nature of the solid sample. If the dye is obtained as a highly crystalline powder, XRD analysis can provide a distinct diffraction pattern with sharp peaks. This pattern is a unique fingerprint of the crystalline phase and can be used for identification. If a suitable single crystal can be grown, single-crystal XRD could be used to solve the complete three-dimensional molecular structure with high precision, revealing bond lengths, bond angles, and intermolecular interactions like hydrogen bonding or π-π stacking.

However, many commercial dyes are often produced in an amorphous or poorly crystalline (microcrystalline) state to improve solubility and application properties. In such cases, an XRD pattern would show broad, diffuse humps rather than sharp peaks, indicating a lack of long-range atomic order.

Electron Microscopy (SEM, EDX) for Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are complementary techniques used to characterize the surface morphology and elemental composition of a sample.

SEM uses a focused beam of electrons to scan the sample's surface, producing high-resolution images of the topography. For this compound in its solid powder form, SEM analysis would reveal the size, shape, and surface texture of the dye particles. It could show whether the particles are, for example, crystalline needles, irregular aggregates, or spherical in shape. This morphological information can be important for understanding the dye's physical properties, such as its flowability and dissolution rate.

Coupled with SEM, EDX analysis provides elemental composition information. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance. For this compound (C₁₉H₂₄Cl₃N₅O₂), an EDX spectrum would be expected to show significant peaks for Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl). This provides a rapid confirmation of the elemental makeup of the sample, complementing the structural information from other spectroscopic techniques.

Table 5: Expected EDX Elemental Analysis for this compound

Element Symbol Expected Presence
Carbon C Yes
Nitrogen N Yes
Oxygen O Yes
Chlorine Cl Yes

Interaction Mechanisms of C.i. Basic Orange 30:1 with Diverse Substrates and Materials

Adsorption Thermodynamics and Kinetics on Solid Adsorbents

The removal of dyes from wastewater via adsorption onto solid materials is a critical area of environmental science. Understanding the equilibrium, rate, and energy of this process is essential for designing efficient treatment systems. While extensive research exists for various dyes, specific experimental data for the adsorption of C.I. Basic Orange 30:1 on common solid adsorbents is not extensively detailed in publicly available literature. However, the theoretical models used to analyze such processes are well-established.

Adsorption isotherms describe how a dye distributes between a liquid phase and a solid adsorbent surface at equilibrium. The choice of model provides insight into the nature of the adsorption.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

Freundlich Isotherm: This empirical model applies to multilayer adsorption on heterogeneous surfaces and describes non-ideal adsorption processes.

Nernst Isotherm: This model is based on the principle of partitioning, where the dye distributes between the liquid and solid phases, often applied in disperse dyeing systems. crimsonpublishers.com

Toth Isotherm: A three-parameter model that is useful for describing heterogeneous adsorption systems, it reduces to the Langmuir isotherm at low and high concentrations.

Isotherm ModelKey ParametersInterpretation for this compound Adsorption
Langmuirqm (max adsorption capacity), KL (Langmuir constant)Specific data not available. Would indicate the maximum amount of dye that can form a single layer on the adsorbent.
FreundlichKF (adsorption capacity), n (adsorption intensity)Specific data not available. Would describe adsorption on a heterogeneous surface, typical for many low-cost adsorbents.
NernstKP (Partition coefficient)Specific data not available. Would quantify the distribution of the dye between the adsorbent and the solution.
Tothqm, KT, t (Toth constants)Specific data not available. Would provide a more nuanced fit for heterogeneous systems compared to two-parameter models.

Kinetic models are used to determine the rate at which a dye is removed from a solution, providing information about the controlling mechanism of the adsorption process (e.g., mass transfer or chemical reaction).

Pseudo-First-Order Model: Assumes the rate of adsorption is proportional to the number of unoccupied sites. It is generally applicable over the initial stage of adsorption.

Pseudo-Second-Order Model: Assumes the rate-limiting step is chemisorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. Many studies on dye adsorption find this model provides the best fit. nih.gov

Behnajady-Modirshahla-Ghanbary (BMG) Model: A more complex, three-parameter model that can accurately predict the adsorption behavior over the entire time range, addressing the limitations of the pseudo-first and second-order models.

Kinetic ModelKey ParametersInterpretation for this compound Adsorption
Pseudo-First-Orderk1 (rate constant)Specific data not available. Would describe the rate of dye uptake based on available sites.
Pseudo-Second-Orderk2 (rate constant)Specific data not available. Would likely indicate that the rate is controlled by a chemical adsorption mechanism.
BMG ModelA, B, C (model constants)Specific data not available. Would provide a comprehensive description of the adsorption rate from start to equilibrium.

Thermodynamic parameters are calculated to understand the energetic favorability of the adsorption process.

Gibbs Free Energy (ΔG°): A negative value indicates that the adsorption process is spontaneous and feasible.

Enthalpy (ΔH°): A negative value signifies an exothermic process (favored at lower temperatures), while a positive value indicates an endothermic process (favored at higher temperatures). The dyeing of polyester (B1180765) with C.I. Disperse Orange 30, for example, has been shown to be an exothermic process. researchgate.net

Entropy (ΔS°): A positive value reflects an increase in randomness at the solid-liquid interface during adsorption. A negative value suggests a decrease in disorder. researchgate.net

Thermodynamic ParameterSymbolInterpretation for this compound Adsorption
Gibbs Free EnergyΔG°Specific data not available. Would determine if the adsorption occurs spontaneously.
EnthalpyΔH°Specific data not available. Would indicate whether the process releases or absorbs heat.
EntropyΔS°Specific data not available. Would describe the change in randomness of the system during adsorption.

Dyeing Mechanisms and Fiber Interactions (e.g., Acrylic, Polyester, Wool, Silk, Cotton)

As a basic dye, this compound is cationic, meaning it carries a positive charge in solution. This property is central to its interaction with textile fibers. Its primary application is on fibers that possess anionic (negatively charged) sites, such as acrylics.

The fixation of this compound onto a fiber substrate occurs through a combination of forces.

Ionic Bonding: This is the principal mechanism for the dyeing of acrylic fibers. Acrylic fibers are copolymers that contain anionic sulfonate (-SO₃⁻) or carboxylate (-COO⁻) groups. The positively charged cationic dye molecule is strongly attracted to these negative sites, forming a stable salt linkage (ionic bond). This strong electrostatic attraction is responsible for the high wet fastness properties of basic dyes on acrylics.

Other Forces: Van der Waals forces and hydrophobic interactions also play a secondary role in dye-fiber substantivity, particularly with less polar fibers.

The efficiency of the dyeing process is highly dependent on the conditions of the dyebath.

pH: The pH of the dyebath is a critical factor. For dyeing acrylic fibers with basic dyes, an acidic pH range of approximately 4.0 to 5.5 is typically used. p2infohouse.org In this range, the anionic groups on the acrylic fiber are fully available for bonding with the dye cations. At higher (alkaline) pH, the number of available anionic sites may decrease, and the dye itself can undergo hydrolysis, reducing dyeing efficiency. bgtextilepublisher.org

Temperature: Temperature plays a crucial role in overcoming the activation energy barrier for dye diffusion into the fiber. For acrylics, dyeing is typically carried out near the fiber's glass transition temperature (around 80-85°C). p2infohouse.org Above this temperature, the polymer chains become more mobile, allowing the dye molecules to penetrate and diffuse into the fiber structure. Increasing the temperature generally increases the rate of dyeing. bgtextilepublisher.orgresearchgate.net

Electrolytes: Simple salts like sodium sulfate (B86663) (Na₂SO₄) are often added to the dyebath as retarding agents. p2infohouse.org The sodium cations (Na⁺) from the salt compete with the cationic dye molecules for the anionic sites on the fiber. This competition slows down the initial rapid uptake of the dye, promoting more level and uniform dyeing, which is crucial for preventing patchiness, especially in pale to medium shades. p2infohouse.org

ParameterTypical Range/ConditionEffect on Dyeing Acrylic Fibers with Basic Dyes
pH4.0 - 5.5 (Acidic)Optimizes the availability of anionic sites on the fiber for ionic bonding with the cationic dye. p2infohouse.orgbgtextilepublisher.org
Temperature95 - 100 °CIncreases fiber swelling and dye diffusion rate, allowing dye to penetrate the fiber structure. bgtextilepublisher.orgresearchgate.net
Electrolytes (e.g., Sodium Sulfate)Variable concentrationActs as a retarder by competing with the dye for sites on the fiber, slowing dye uptake and promoting level dyeing. p2infohouse.org

Exhaustion and Levelling Properties on Textile Substrates

The dyeing of textile substrates, particularly acrylic fibers, with this compound is governed by its exhaustion and levelling properties. Exhaustion refers to the extent to which the dye is transferred from the dyebath to the fiber, while levelling describes the uniformity of the dye distribution on the material.

Basic dyes, including this compound, are known for their high affinity for acrylic fibers, which contain anionic groups. This strong attraction results in a rapid initial uptake of the dye, a phenomenon known as a "high strike rate". textilelearner.net Consequently, the levelling properties of basic dyes are generally considered to be poor, as the dye molecules quickly bind to the first available sites on the fiber surface, with limited subsequent migration to ensure an even shade. textilelearner.net

The dyeing process is influenced by several factors:

Temperature: Increasing the dyeing temperature generally enhances the rate of dye diffusion within the fiber, which can improve levelling. The dye uptake on acrylic fibers has been observed to increase with rising temperature and longer dyeing times.

pH: The pH of the dyebath affects the charge of both the dye and the fiber, influencing the electrostatic attraction and, therefore, the rate of exhaustion.

Auxiliaries: Chemical agents, known as retarding or levelling agents, are often employed in the dyeing process to control the initial rapid uptake of the dye, thereby promoting more uniform coloration. textilelearner.net

Table 1: General Exhaustion and Levelling Characteristics of Basic Dyes on Acrylic Fibers

PropertyGeneral CharacteristicFactors Influencing the Property
Exhaustion Rate High (High Strike Rate)Temperature, pH, dye concentration, presence of auxiliaries
Levelling PoorTemperature control, use of levelling agents, rate of agitation
Affinity for Acrylic HighAnionic nature of acrylic fibers, cationic charge of the dye

Interactions with Environmental Matrices (e.g., Clay Minerals, Activated Carbon)

In the environment, this compound can interact with various matrices, such as clay minerals and activated carbon, which can act as adsorbents. These interactions are significant for understanding the dye's mobility, bioavailability, and potential for removal from wastewater.

Clay Minerals:

Clay minerals, such as bentonite (B74815) and kaolinite, typically possess a net negative surface charge, which gives them a high affinity for cationic molecules like this compound. nih.govnih.gov The primary mechanism of interaction is electrostatic attraction between the positively charged dye cations and the negatively charged sites on the clay surface. nih.gov This interaction can lead to the effective removal of the dye from aqueous solutions.

The adsorption process is influenced by:

pH: The surface charge of clay minerals and the charge of the dye can be pH-dependent. Generally, the adsorption of cationic dyes onto clay is favored at higher pH values where the clay surface is more negatively charged.

Contact Time: The adsorption of dyes onto clay minerals is a time-dependent process, with an initial rapid uptake followed by a slower approach to equilibrium.

Temperature: The effect of temperature on adsorption can vary, indicating whether the process is exothermic or endothermic.

Isotherm Models: Adsorption equilibrium data for cationic dyes on clay minerals are often well-described by models such as the Langmuir and Freundlich isotherms, which provide information on the maximum adsorption capacity and the favorability of the adsorption process.

Table 2: Adsorption Characteristics of Cationic Dyes on Clay Minerals (General Findings)

ParameterObservationSignificance
Adsorption Mechanism Primarily electrostatic attractionStrong binding of cationic dyes to negatively charged clay surfaces
Kinetic Model Often follows pseudo-second-order kineticsIndicates that the rate-limiting step may be chemisorption
Isotherm Model Frequently fits Langmuir or Freundlich modelsDescribes the relationship between the amount of adsorbed dye and its equilibrium concentration

Activated Carbon:

Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic compounds, including dyes. researchgate.net The interaction of this compound with activated carbon is primarily through adsorption, which can involve a combination of electrostatic interactions, van der Waals forces, and pore filling.

Key factors affecting adsorption on activated carbon include:

Surface Chemistry: The surface of activated carbon can contain various functional groups that can be modified to enhance the adsorption of specific types of dyes.

Pore Structure: The pore size distribution of the activated carbon plays a crucial role in the adsorption process, as it must be able to accommodate the dye molecules.

Experimental Conditions: As with clay minerals, pH, contact time, and temperature are important parameters that influence the adsorption of dyes onto activated carbon.

Studies on the adsorption of other basic dyes onto activated carbon have shown high removal efficiencies. The equilibrium data often conform to the Langmuir isotherm model, suggesting monolayer adsorption onto a homogeneous surface. The kinetics of adsorption frequently follow a pseudo-second-order model.

Table 3: Adsorption Parameters for Basic Dyes on Activated Carbon (Illustrative Examples)

AdsorbentBasic DyeMaximum Adsorption Capacity (mg/g)Isotherm ModelKinetic ModelReference
Commercial Activated CarbonMethylene (B1212753) BlueVaries significantly based on AC type and conditionsLangmuirPseudo-second-order researchgate.net
Papaya Stem-derived Activated CarbonMethylene Blue990LangmuirPseudo-second-order rsc.org
Orange Peel-derived Activated CarbonMethylene Blue, Rhodamine BHigh, dependent on conditionsLangmuir-Freundlich- conicet.gov.ar
Carbon/Silica (B1680970) CompositeC.I. Basic Red 4641.90 - 176.10 (temperature dependent)Langmuir- mdpi.com

Environmental Transformation and Degradation Pathways of C.i. Basic Orange 30:1

Bioremediation and Enzymatic Degradation Studies

Bioremediation offers an eco-friendly and sustainable approach to treating textile wastewater containing azo dyes. This process utilizes the metabolic capabilities of microorganisms to break down complex dye molecules into simpler, less harmful compounds.

A variety of microorganisms have been identified for their ability to decolorize and degrade azo dyes. While specific studies on C.I. Basic Orange 30:1 are limited, research on similar dyes has pinpointed several effective bacterial and fungal species.

In one study, 11 different bacterial strains were screened for their ability to degrade the azo dye Basic Orange 2. Among them, Escherichia coli was identified as the most promising, achieving an initial degradation of 78.90% mdpi.comresearchgate.net. Other bacterial genera known for their dye-degrading capabilities include Pseudomonas, Enterococcus, and Pantoea mdpi.comhu.edu.jo. For instance, a consortium of Pseudomonas species SUK1 and Pseudomonas rettgeri strain HSL1 has been used to degrade various azo dyes mdpi.com. Fungi are also effective, with their degradation mechanism often involving adsorption and enzymatic action nih.gov. The use of microbial consortia, combining different aerobic and anaerobic bacteria, is often considered more efficient for complete mineralization of azo dyes mdpi.comnih.gov.

Table 1: Examples of Microorganisms with Azo Dye Degradation Capabilities

Microorganism Target Dye(s) Degradation Efficiency Reference
Escherichia coli Basic Orange 2 78.90% (initial) mdpi.comresearchgate.net
Pseudomonas entomophila BS1 Reactive Black 5 93% mdpi.com
Enterococcus faecium Methyl Red, Sudan Black High hu.edu.jo
Pantoea spp. Malachite Green 73% hu.edu.jo

This table is interactive. Click on the headers to sort.

The microbial degradation of azo dyes is an enzyme-driven process. The critical first step involves the cleavage of the azo bond (-N=N-), which is responsible for the dye's color. This is primarily carried out by a class of enzymes called azoreductases under anaerobic or microaerophilic conditions frontiersin.org.

For Basic Orange 2, the proposed degradation mechanism by E. coli begins with the azoreductase enzyme breaking the azo linkage to form intermediate aromatic amines, specifically aniline (B41778) and 3,4-diaminobezeminium chloride mdpi.comresearchgate.net. Following this initial cleavage, other enzymes facilitate further degradation. A deaminase enzyme, for example, can convert aniline to benzene (B151609) mdpi.comresearchgate.net. These intermediates are then further broken down into smaller molecules like o-xylene and p-xylene through processes like methylation mdpi.comresearchgate.net. Other enzymes implicated in the degradation of dye intermediates include laccases, peroxidases, oxygenases, and hydroxylases, which help mineralize the aromatic amines into less toxic products mdpi.comfrontiersin.org.

The efficiency of microbial degradation is highly dependent on environmental and nutritional parameters. Optimizing these conditions is crucial for maximizing the decolorization and degradation rates. Key factors include pH, temperature, dye concentration, and the presence of co-substrates or redox mediators.

Studies on E. coli degrading Basic Orange 2 identified the following optimal conditions: a neutral pH of 7, a temperature of 40°C, and an initial dye concentration of 20 ppm. The process was enhanced by the addition of glucose (1666 mg/L) as a carbon source and sodium benzoate (66 mg/L) as a redox mediator mdpi.comresearchgate.net. Under these optimized parameters, the degradation efficiency was significantly increased to 89.88% mdpi.comresearchgate.net. Generally, most bacteria effective in dye removal operate optimally in a pH range of 6.0 to 10.0 and a temperature range of 30–40°C mdpi.comjmbfs.org.

Table 2: Optimized Conditions for Biological Degradation of Azo Dyes

Parameter Optimal Value/Range Microorganism/Dye System Reference
pH 7.0 E. coli / Basic Orange 2 mdpi.comresearchgate.net
7.5 Bacterial strains / Orange C2RL omicsonline.org
7.5 Bacterial consortium / Acid orange frontiersin.org
Temperature 40°C E. coli / Basic Orange 2 mdpi.comresearchgate.net
35°C Bacterial strains / Orange C2RL omicsonline.org
32°C Bacterial consortium / Acid orange frontiersin.org
Redox Mediator 66 mg/L Sodium Benzoate E. coli / Basic Orange 2 mdpi.comresearchgate.net

| Dye Concentration | 20 ppm | E. coli / Basic Orange 2 | mdpi.comresearchgate.net |

This table is interactive. Click on the headers to sort.

Photolytic and Photocatalytic Degradation Mechanisms

Advanced Oxidation Processes (AOPs), particularly photolytic and photocatalytic degradation, represent another effective strategy for treating dye-containing wastewater. These methods utilize light energy, often in combination with a catalyst, to generate highly reactive species that can break down recalcitrant organic pollutants.

When a semiconductor photocatalyst is irradiated with light of sufficient energy (e.g., UV-Visible), an electron is excited from the valence band to the conduction band, creating an electron-hole pair acs.org. These charge carriers then react with water and oxygen to produce powerful oxidizing agents like hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻) acs.org. These radicals are non-selective and can completely mineralize the dye molecules into CO₂, H₂O, and mineral acids deswater.com.

The kinetics of photocatalytic degradation of dyes typically follow a pseudo-first-order model, which can be described by the equation: ln(C₀/C) = kt, where C₀ is the initial dye concentration, C is the concentration at time t, and k is the rate constant iitm.ac.innih.govsemanticscholar.org. The degradation rate is influenced by several factors, including the initial dye concentration, pH, catalyst loading, and light intensity semanticscholar.orgnih.gov. An increase in the initial dye concentration often leads to a decrease in the degradation rate because more dye molecules are adsorbed on the catalyst surface, which hinders the generation of hydroxyl radicals nih.gov.

The development of advanced nanomaterials has significantly enhanced the efficiency of photocatalytic degradation. Nanomaterials offer a high surface-area-to-volume ratio, which provides more active sites for the reaction to occur mdpi.comtandfonline.com.

Metal oxide nanoparticles are the most widely studied photocatalysts for dye degradation tandfonline.com. Titanium dioxide (TiO₂), particularly in its anatase crystalline form, is a popular choice due to its high photocatalytic activity, chemical stability, and low cost acs.org. Other effective nanomaterials include zinc oxide (ZnO), iron oxides (Fe₃O₄), cadmium sulfide (CdS), and various bimetallic or trimetallic nanocomposites mdpi.comtandfonline.commdpi.com.

Recent advancements focus on modifying these nanomaterials to improve their performance, especially under visible light, which constitutes a larger portion of the solar spectrum. Strategies include doping the catalyst with metal or non-metal elements and creating heterostructures by combining different semiconductors tandfonline.com. For example, an Fe-Ni-Co-based trimetallic nanocomposite has shown high efficiency in degrading methyl orange by tuning the band gap to better absorb light mdpi.com. These innovations aim to create more efficient, reusable, and cost-effective photocatalytic systems for environmental remediation mdpi.com.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Basic Orange 2
Reactive Black 5
Direct Red 81
Reactive Orange 16
Disperse Red 78
Methyl Red
Malachite Green
Sudan Black
Acid Orange
Crystal Ponceau 6R
Orange G
Aniline
3,4-diaminobezeminium chloride
Benzene
o-xylene
p-xylene
N,N-dimethylbenzyl-1,4-diamine
Sulfonamide
Titanium dioxide (TiO₂)
Zinc oxide (ZnO)
Iron oxide (Fe₃O₄)
Cadmium sulfide (CdS)
Copper oxide (CuO)
Sodium benzoate
Glucose
Urea

Influence of Photosensitizers on Degradation Efficiency

The use of photosensitizers, particularly in visible-light-assisted advanced oxidation processes, can significantly enhance the degradation rate of azo dyes. These catalysts facilitate the generation of reactive oxygen species upon light irradiation, which are responsible for breaking down the complex dye molecules.

For instance, studies on the degradation of the azo dye Orange II have utilized composite catalysts that act as photosensitizers. In one such study, a Co₇₈Si₈B₁₄/g-C₃N₄ composite catalyst was used to activate peroxymonosulfate (PMS) under visible light. The results demonstrated a marked increase in degradation efficiency with increasing light intensity. It is theorized that light energy enhances the photochemical transformation between different oxidation states of the cobalt catalyst, providing more active sites for the reaction with PMS. mdpi.com At a light intensity of 26.18 mW·cm⁻², almost complete degradation of Orange II was achieved in just 30 minutes. mdpi.com The reaction rate constant for the degradation was found to be significantly higher in the presence of both the composite catalyst and visible light compared to systems with the catalyst alone or its individual components. mdpi.com

Table 1: Effect of Light Intensity on Orange II Degradation Data derived from a study on the degradation of Orange II using a Co₇₈Si₈B₁₄/g-C₃N₄ composite catalyst and PMS.

Light Intensity (mW·cm⁻²)Degradation RateTime for Complete Degradation (approx.)
7.8Moderate> 60 min
26.18Very High30 min

Electrochemical Degradation Processes and Reaction Engineering

Electrochemical methods are recognized for their high efficiency and environmental compatibility in treating dye-laden wastewater. researchgate.net These processes typically involve the degradation of organic pollutants through direct oxidation on the anode surface or indirect oxidation via electrochemically generated powerful oxidants like hydroxyl radicals (•OH) or active chlorine species. researchgate.netanalis.com.my

Anodic Oxidation Mechanisms on Various Electrode Materials

The choice of anode material is a critical factor in the efficiency and mechanism of electrochemical degradation. Different materials exhibit varying electrocatalytic activities and potentials for oxygen evolution.

Boron-Doped Diamond (BDD) Electrodes: BDD anodes are known for their high reactivity and efficiency in mineralizing organic pollutants. researchgate.netnih.gov They generate hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of completely degrading organic compounds to CO₂. researchgate.net Studies on the degradation of Acid Orange 7 and Orange II have shown that BDD electrodes can achieve high removal rates for both the dye and the chemical oxygen demand (COD). nih.govcityu.edu.hk

Graphite Electrodes: Graphite is a stable and efficient anode material, particularly in solutions containing chloride ions. acs.org In such cases, the degradation mechanism involves the indirect oxidation of the dye by electro-generated active chlorine (Cl₂, HClO, OCl⁻). researchgate.netacs.org This is often more effective than direct anodic oxidation.

Metal Oxide Electrodes (e.g., Ti/SnO₂-Sb, Ti/RuO₂, β-PbO₂/Ti): Dimensionally Stable Anodes (DSAs) and other metal oxide electrodes are widely used for dye degradation. For example, Ti/RuO₂ anodes have been used for decolorization through the anodic oxidation of chloride. nih.gov Similarly, β-PbO₂/Ti anodes have demonstrated high efficiency in removing chemical oxygen demand (COD) and color from solutions containing Methyl Orange. mdpi.com The mechanism on these "non-active" anodes primarily involves oxidation mediated by generated hydroxyl radicals.

Parametric Studies on Current Density, Electrolyte Type, and Concentration

The performance of anodic oxidation is highly dependent on operational parameters such as current density, the nature and concentration of the supporting electrolyte, and the initial dye concentration.

Current Density: Generally, increasing the current density enhances the dye removal rate up to a certain limit. acs.orgeeer.org This is due to the increased generation of oxidizing species. However, at very high current densities, efficiency can decrease due to mass transfer limitations and the promotion of side reactions like oxygen evolution, which consumes energy without contributing to degradation. researchgate.netmdpi.com For the degradation of Rhodamine B, a current density of 30 mA cm⁻² was found to be optimal, balancing energy efficiency and degradation performance. semanticscholar.org

Electrolyte Type and Concentration: The supporting electrolyte is crucial for the conductivity of the solution and can participate in the reaction. In the presence of NaCl, indirect oxidation via active chlorine species often leads to faster degradation rates compared to electrolytes like Na₂SO₄, where oxidation is primarily driven by hydroxyl radicals. nih.govacs.org However, the use of chloride can lead to the formation of undesirable halogenated organic by-products. nih.gov Studies on Methyl Orange degradation showed that complete decolorization was achieved under all experimental conditions with NaCl electrolyte. researchgate.net

Initial Dye Concentration: The efficiency of color removal often decreases as the initial dye concentration increases. researchgate.netacs.org At higher concentrations, more dye molecules and intermediates compete for the limited number of electro-generated oxidizing species, leading to a lower degradation rate. acs.org

Table 2: Influence of Operating Parameters on Electrochemical Degradation of Orange Dyes This table summarizes general trends observed in studies of various orange azo dyes.

ParameterEffect on Degradation RateOptimal Condition/Reason
Current Density Increases up to a point, then may decrease in efficiencyAn optimal value exists that maximizes oxidant generation without excessive energy loss to side reactions (e.g., O₂ evolution). mdpi.comsemanticscholar.org
Electrolyte Type NaCl often yields faster degradation than Na₂SO₄Indirect oxidation by electro-generated chlorine is highly effective. nih.goveeer.org
Initial Dye Concentration Higher concentration generally leads to lower percentage removal over the same time periodMore organic molecules compete for a fixed amount of oxidants. researchgate.netacs.org
pH Effect is system-dependent; acidic pH is often favorableThe redox potential of organic compounds and the generation of oxidants can be pH-dependent. eeer.orgmdpi.com

Mass Transfer Coefficient Determination in Electrochemical Reactors

In electrochemical degradation processes, the rate of reaction can be limited by the rate at which pollutant molecules are transported from the bulk solution to the electrode surface. This is particularly true at high current densities where the reaction at the anode is very fast. researchgate.net The mass transfer coefficient (kₘ) is a key parameter in reactor design and analysis, quantifying this transport rate.

The limiting current technique is a common method used to determine mass transfer coefficients in electrochemical reactors. acs.org In studies involving the electrochemical treatment of related pollutants, the mass transfer coefficient has been calculated to assess reactor performance. For example, in a study on phenol degradation, a mass transfer coefficient of 8.62 x 10⁻⁶ m/s was determined at a current density of 15 mA/cm². researchgate.net

Advanced Oxidation Processes (AOPs) for this compound Remediation

Advanced Oxidation Processes (AOPs) are a class of technologies designed to mineralize persistent organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). researchgate.netresearchgate.net These processes are considered powerful and environmentally friendly methods for treating wastewater containing recalcitrant dyes. researchgate.nettandfonline.com

Fenton and Photo-Fenton Oxidation Kinetics

The Fenton and photo-Fenton processes are homogeneous AOPs that utilize the reaction between hydrogen peroxide (H₂O₂) and iron ions (typically Fe²⁺) to produce hydroxyl radicals. The photo-Fenton process enhances radical production through the photoreduction of Fe³⁺ back to Fe²⁺ upon UV irradiation, increasing the process efficiency. jofamericanscience.org

Kinetic studies on the degradation of various orange dyes, such as Mordant Orange 1 and Orange G, have shown that the process often follows pseudo-first-order kinetics. sciencepub.netresearchgate.net The efficiency of these processes is highly dependent on several factors:

pH: The optimal pH for Fenton and photo-Fenton reactions is typically around 3.0. jofamericanscience.orgresearchgate.net At higher pH values, iron precipitates as hydroxide, reducing catalyst availability, while at very low pH, the reaction can be inhibited.

Process Comparison: Studies comparing different AOPs have consistently shown that the photo-Fenton process is more efficient than the standard Fenton process for dye degradation. For two different acid dyes, the order of decolorization efficiency was found to be: photo-Fenton > photo-Fenton-like > Fenton > Fenton-like. jofamericanscience.org

Table 3: Kinetic Models for Azo Dye Degradation by Fenton Processes Data from a study on Reaktoset Brilliant Orange P-2R. arcjournals.org

Kinetic ModelCorrelation Coefficient (R²) for FentonCorrelation Coefficient (R²) for Photo-Fenton
Zero-Order 0.8870.901
First-Order 0.9650.982
Second-Order 0.9800.978
BMG Model 0.9980.999

Peroxymonosulfate Activation Mechanisms

Advanced oxidation processes (AOPs) based on peroxymonosulfate (PMS) have garnered significant attention for the degradation of organic pollutants, including dyes. nih.gov The activation of PMS generates highly reactive radicals, primarily sulfate (B86663) radicals (SO₄•⁻), which possess high redox potential (2.5–3.1 V) and a longer half-life compared to hydroxyl radicals (HO•), making them effective for breaking down complex organic molecules. mdpi.com

The activation of PMS can be achieved through various methods, including the use of transition metals, heat, or UV light. scispace.com Transition metal ions such as cobalt (Co²⁺) and iron (Fe²⁺) are common catalysts for PMS activation. mdpi.com The general mechanism involves the reaction between the metal ion and the peroxide bond of PMS, leading to the formation of a sulfate radical and a higher oxidation state of the metal.

Another approach involves the use of zero-valent metals, such as zero-valent copper (ZVC), to activate PMS. mdpi.com In the ZVC/PMS system for the degradation of Orange G, both sulfate and hydroxyl radicals have been identified as the dominant reactive species. mdpi.com The mechanism involves the oxidation of ZVC to Cu⁺, which then activates PMS to generate the necessary radicals for the oxidative breakdown of the dye molecule.

Sonoelectrochemical Degradation

Sonoelectrochemical degradation is a hybrid advanced oxidation process that combines ultrasound and electrochemistry to effectively degrade persistent organic pollutants like dyes. biotechrep.irchemrevlett.com This technique leverages the synergistic effects of sonolysis and electrolysis to enhance the generation of highly reactive species, primarily hydroxyl radicals (•OH). semanticscholar.orgresearchgate.net

The fundamental principle of sonoelectrochemical degradation involves several simultaneous processes. Ultrasound irradiation of the aqueous solution induces acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. chemrevlett.comsemanticscholar.org This collapse creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolytic cleavage of organic molecules and the sonolysis of water to produce hydrogen atoms (H•) and hydroxyl radicals (•OH). semanticscholar.org

Concurrently, the electrochemical component generates oxidants. In systems using inert anodes like platinum, direct oxidation of the dye molecule can occur on the electrode surface. More significantly, in processes like the sono-electro-Fenton method, ferrous ions (Fe²⁺) are used to catalyze the decomposition of electro-generated hydrogen peroxide (H₂O₂) into hydroxyl radicals (the Fenton reaction). researchgate.net Ultrasound enhances this process by improving mass transport of reactants to the electrode surface and continuously cleaning the electrode, thereby preventing fouling and maintaining its activity. biotechrep.irchemrevlett.com

Studies on the sonoelectrochemical degradation of dyes like Orange G have shown that the process is highly effective. researchgate.net The degradation rate is significantly influenced by operational parameters such as ultrasonic power, initial pH, initial dye concentration, and applied electric current. researchgate.net A significant synergistic effect between ultrasound and electrochemical processes has been observed, leading to much higher degradation rates than either process alone. researchgate.net The combination of these technologies provides a powerful method for the mineralization of dye molecules into simpler, less harmful substances. biotechrep.ir

Identification and Characterization of Degradation Intermediates and By-products

Chromatographic-Mass Spectrometric Profiling of Transformation Products

The identification of transformation products formed during the degradation of dyes is crucial for understanding the reaction pathways and assessing the environmental impact of the treatment process. Hyphenated analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are powerful tools for the separation, identification, and structural elucidation of these degradation intermediates. mdpi.comresearchgate.netresearchgate.net

LC-MS is particularly well-suited for analyzing the polar and often non-volatile intermediates typically formed during the oxidation of azo dyes. mdpi.comnih.gov High-resolution mass spectrometry (HR-MS) coupled with LC provides accurate mass measurements, which allows for the determination of elemental compositions and the identification of unknown compounds. mdpi.com GC-MS is effective for identifying smaller, more volatile by-products that may form during the later stages of degradation or after derivatization of polar intermediates. researchgate.net

In the study of the photooxidation of C.I. Reactive Orange 16, a structurally related azo dye, GC-MS analysis was employed to identify the aromatic intermediates formed during the degradation process. researchgate.net The analysis successfully identified several key by-products, demonstrating the cleavage of the azo bond and the subsequent breakdown of the aromatic structures. researchgate.net Similarly, GC-MS has been used to characterize the metabolites produced during the biological degradation of C.I. Basic Orange 2 by Escherichia coli, identifying compounds like aniline and its derivatives. mdpi.com

The table below presents the degradation intermediates of C.I. Reactive Orange 16 identified through GC-MS analysis during a photooxidation study. researchgate.net

Intermediate CompoundMolecular FormulaStructure
N-(3,4-bis-hydroxymethyl-phenyl)-acetamideC₁₀H₁₃NO₃Aromatic acetamide derivative
6-Acetylamino-3-amino-naphthalene-2-sulfonic acidC₁₂H₁₂N₂O₄SNaphthalene (B1677914) derivative
Phthalic acidC₈H₆O₄Dicarboxylic acid

This interactive table provides a summary of transformation products identified during the degradation of a related azo dye, illustrating the types of by-products that can be profiled using chromatographic-mass spectrometric techniques.

Proposed Degradation Pathways Based on Intermediate Identification

Based on the structural information of the intermediates identified by techniques like GC-MS and LC-MS, plausible degradation pathways can be proposed. mdpi.comresearchgate.net For azo dyes, the degradation process typically initiates at the chromophoric azo group (–N=N–), which is susceptible to oxidative or reductive cleavage. mdpi.comresearchgate.net

Pathway 1: Oxidative Cleavage of the Azo Bond In advanced oxidation processes, reactive species like hydroxyl (•OH) and sulfate (SO₄•⁻) radicals attack the azo linkage. This cleavage breaks the molecule into smaller aromatic fragments, such as substituted benzene and naphthalene derivatives. researchgate.net For C.I. Reactive Orange 16, the identification of 6-Acetylamino-3-amino-naphthalene-2-sulfonic acid and N-(3,4-bis-hydroxymethyl-phenyl)-acetamide confirms the breakdown of the parent molecule into its constituent aromatic amine precursors. researchgate.net

Pathway 2: Further Oxidation and Ring Opening These primary aromatic intermediates are generally more susceptible to further oxidation than the parent dye molecule. The aromatic rings can undergo hydroxylation followed by ring-opening, leading to the formation of aliphatic carboxylic acids. researchgate.net The detection of phthalic acid during the degradation of C.I. Reactive Orange 16 indicates the breakdown of the naphthalene or benzene ring structure. researchgate.net These smaller organic acids can ultimately be mineralized to carbon dioxide (CO₂), water (H₂O), and inorganic ions. researchgate.net

Pathway 3: Biological Degradation In biological treatment processes, the degradation pathway often begins with reductive cleavage of the azo bond by microbial enzymes like azoreductase. mdpi.com For C.I. Basic Orange 2, this initial step was shown to produce aniline and 3,4-diaminobezeminium chloride. mdpi.com Subsequent enzymatic reactions, such as deamination and methylation, can further transform these aromatic amines into compounds like benzene, o-xylene, and p-xylene. mdpi.com

These proposed pathways, derived from the identification of key intermediates, provide a detailed molecular-level understanding of the transformation of complex dye molecules into simpler chemical species during various treatment processes.

Advanced Analytical Methodologies for C.i. Basic Orange 30:1 Research and Development

Development and Validation of Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are the cornerstone of analytical chemistry for separating complex mixtures. In the context of C.I. Basic Orange 30:1, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin Layer Chromatography (TLC) each play a distinct and vital role.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. nih.gov The development of a robust HPLC method is critical for accurate analysis.

Method development for this compound, a cationic dye, typically involves reversed-phase HPLC. lew.ro The optimization of several key parameters is necessary to achieve good resolution, peak shape, and sensitivity. These parameters include the stationary phase (column), mobile phase composition, pH, and detector wavelength.

A common stationary phase for the analysis of basic dyes is a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. lew.ro For cationic dyes, the addition of an ion-pairing reagent to the mobile phase can be beneficial to improve peak shape and retention. The pH of the mobile phase is another critical factor, as it can affect the ionization state of the analyte and, consequently, its retention behavior.

Optimization of these parameters is often achieved through a systematic approach, such as Design of Experiments (DoE), which allows for the simultaneous investigation of multiple variables. jmpas.com The detector wavelength is selected based on the UV-Vis spectrum of this compound to ensure maximum absorbance and sensitivity.

Table 1: Illustrative HPLC Method Parameters for the Analysis of a Basic Azo Dye

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1 M Ammonium (B1175870) acetate (B1210297) in waterB: Acetonitrile
Gradient 20-80% B in 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis at λmax

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

While this compound itself is not suitable for direct GC-MS analysis due to its low volatility and thermal instability, this technique is invaluable for the analysis of volatile and semi-volatile organic compounds that may be present as impurities or degradation products. atslab.com These can include starting materials, by-products from the synthesis process, or compounds formed during stability studies.

For instance, the reductive cleavage of azo dyes can lead to the formation of aromatic amines, some of which are regulated due to their potential toxicity. restek.com GC-MS is the method of choice for the identification and quantification of these amines. nih.gov The sample preparation for such an analysis typically involves a liquid-liquid extraction to isolate the volatile compounds from the sample matrix. scispace.com

The GC separates the volatile components of the mixture based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectral data that can be used for identification by comparing the obtained spectra with a library of known compounds.

Table 2: Representative GC-MS Conditions for the Analysis of Volatile Amines

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 280 °C (5 min)
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is particularly useful for monitoring the progress of chemical reactions, such as the synthesis of this compound. asianpubs.org By spotting small aliquots of the reaction mixture onto a TLC plate at different time points, it is possible to qualitatively assess the consumption of starting materials and the formation of the product. orgchemboulder.com

The separation on a TLC plate is based on the differential partitioning of the components of the mixture between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents). rochester.edu The choice of the solvent system is crucial for achieving good separation. biotage.com For basic dyes, a mixture of a non-polar solvent and a more polar solvent is often used. nih.gov

The separated spots are visualized under UV light or by staining with a suitable reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the different components of the reaction mixture.

Table 3: Example TLC Solvent Systems for the Separation of Basic Dyes

Solvent SystemRatio (v/v)
Toluene : Ethyl Acetate80 : 20
Chloroform : Methanol90 : 10
n-Butanol : Acetic Acid : Water4 : 1 : 5 (upper phase)

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds and for the identification of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. digitellinc.comnih.gov For this compound, 1H NMR and 13C NMR spectra would reveal the number and types of protons and carbons, respectively, and their connectivity. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete structure of the molecule. scispace.com

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. mdpi.com For this compound, techniques such as electrospray ionization (ESI) would be suitable for generating ions of this pre-charged cationic dye. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental formula.

Table 4: Hypothetical Spectroscopic Data for a Diaryl Azo Compound

TechniqueObservation
1H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. Protons of alkyl groups on nitrogen atoms at δ 3.0-4.0 ppm.
13C NMR Aromatic carbons in the range of δ 110-150 ppm. Carbon atoms of the azo group around δ 150-160 ppm.
MS (ESI+) [M]+ ion corresponding to the molecular weight of the cation.
HRMS Exact mass of the [M]+ ion, confirming the elemental composition.

Analytical Method Validation and Impurity Profiling in Research

The validation of analytical methods is crucial to ensure that they are reliable, accurate, and reproducible. nih.gov Impurity profiling is the identification and quantification of all potential impurities in a substance. nih.gov

Analytical method validation for the quantification of this compound by HPLC would involve assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Impurity profiling of this compound would involve the use of a validated HPLC method to separate and quantify any impurities present in the sample. The identification of these impurities would be achieved by collecting fractions from the HPLC and analyzing them by spectroscopic techniques such as NMR and MS.

Principles of Analytical Quality by Design (AQbD) in Method Development

Analytical Quality by Design (AQbD) is a systematic and science-based approach to the development of analytical methods. youtube.comchromatographyonline.com It aims to build quality into the method from the outset, rather than testing for it at the end. jmpas.com The key elements of AQbD include defining an Analytical Target Profile (ATP), which outlines the performance requirements of the method, and identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs). researchgate.net

By understanding the relationship between the CMPs and the CMAs, a "design space" can be established. The design space is the multidimensional combination and interaction of input variables (e.g., mobile phase composition, pH) and process parameters that have been demonstrated to provide assurance of quality. diduco.com Operating within this design space ensures that the method is robust and reliable.

Table 5: Key Stages of an AQbD Approach

StageDescription
1. Analytical Target Profile (ATP) Define the goals and performance requirements of the analytical method.
2. Risk Assessment Identify potential variables that could impact the method's performance.
3. Method Optimization (DoE) Systematically study the effects of critical parameters on the method's performance.
4. Control Strategy Establish procedures and controls to ensure the method consistently performs as intended.
5. Continuous Improvement Monitor the method's performance over time and make adjustments as needed.

Robustness and Specificity Studies for Analytical Methods

The validation of an analytical method is essential to guarantee its reliability for its intended purpose. For this compound, High-Performance Liquid Chromatography (HPLC) is a primary technique for quantification and purity assessment. chromatographyonline.com Robustness and specificity are two critical validation parameters that establish the method's dependability.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, specificity is typically demonstrated by developing a separation method that can resolve the main dye peak from all potential related substances. This is often achieved by analyzing stressed samples or spiked samples containing known impurities. The resolution between adjacent peaks is a key measure of specificity.

Robustness evaluates the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. The robustness of an HPLC method for this compound is assessed by systematically altering parameters such as the mobile phase pH, column temperature, flow rate, and mobile phase composition. The impact of these changes on critical outputs like peak retention time, resolution, and analyte quantification is then evaluated.

Table 1: Representative Robustness Study for an HPLC Method for this compound
ParameterVariationImpact on Retention Time (% Change)Impact on Peak Area (% RSD)Resolution (vs. nearest impurity)
Flow Rate (mL/min)0.9 (-10%)+10.5%&lt; 1.0%> 2.0
1.1 (+10%)-9.8%&lt; 1.0%> 2.0
Column Temperature (°C)38 (-5%)+1.2%&lt; 1.0%> 2.0
42 (+5%)-1.1%&lt; 1.0%> 2.0
Mobile Phase pH2.8 (-0.2 units)+2.5%&lt; 1.0%> 2.0
3.2 (+0.2 units)-2.3%&lt; 1.0%> 2.0

Stability-Indicating Method Development for Degradation Products

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active substance due to degradation. ijtsrd.com Developing a SIM for this compound is crucial for determining its shelf-life and storage conditions. The core of SIM development is the use of forced degradation studies.

Forced degradation, or stress testing, involves subjecting the dye to conditions more severe than those of accelerated stability testing. ijtsrd.com This is done to intentionally generate degradation products and demonstrate that the analytical method can separate these degradants from the intact compound. Typical stress conditions include exposure to acid, base, oxidation (e.g., with hydrogen peroxide), heat, and light (photolytic degradation). ijtsrd.comslideshare.net

The development process involves:

Stress Sample Generation: Exposing solutions or solid samples of this compound to various stress conditions to produce a mixture of the parent dye and its degradation products.

Method Optimization: Fine-tuning the HPLC method (e.g., gradient, mobile phase, column type) to achieve adequate resolution between the main peak of this compound and all degradation product peaks. chromatographyonline.com

Peak Purity Analysis: Using a detector like a Photodiode Array (PDA) detector to confirm that the parent peak is spectrally pure and has no co-eluting degradation products.

Table 2: Summary of a Hypothetical Forced Degradation Study for this compound
Stress ConditionDuration% Degradation of this compoundNumber of Degradation Products DetectedPeak Purity of Parent Compound
0.1 M HCl (Heat)24 hours15.2%3Pass
0.1 M NaOH (Heat)8 hours22.5%4Pass
10% H₂O₂ (Heat)12 hours18.9%2Pass
Thermal (80°C)48 hours5.1%1Pass
Photolytic (UV Light)72 hours8.4%2Pass

Online Spectrophotometric Methods for Real-time Monitoring of Reactions

In the synthesis and application of azo dyes, understanding reaction kinetics is vital for process optimization, yield maximization, and quality control. Online spectrophotometric methods offer a powerful tool for the real-time monitoring of reactions involving this compound. jmaterenvironsci.com Azo dyes are intensely colored compounds, making them ideal candidates for analysis by UV-Visible spectrophotometry. scienceworldjournal.orgsawauniversity.edu.iq

This technique operates by continuously measuring the absorbance of the reaction mixture at the wavelength of maximum absorbance (λmax) for the dye. The change in absorbance over time is directly proportional to the change in the concentration of the dye, as described by the Beer-Lambert law.

A typical setup for online monitoring involves:

A reaction vessel where the synthesis or a degradation process occurs.

A flow-through cell connected via a closed loop to the reactor.

A UV-Visible spectrophotometer that continuously records the absorbance of the solution passing through the cell.

This setup allows for the non-invasive, continuous collection of kinetic data. For the synthesis of this compound, which involves diazotization and coupling reactions, online monitoring can track the formation of the final colored product. nih.gov Conversely, in degradation studies, it can monitor the disappearance of the dye's characteristic color.

Table 3: Illustrative Real-time Absorbance Data for a Degradation Reaction of this compound
Time (minutes)Absorbance at λmaxCalculated Concentration (relative %)
01.250100.0%
51.08586.8%
100.93074.4%
150.79563.6%
200.67053.6%
300.48038.4%

Theoretical and Computational Investigations of C.i. Basic Orange 30:1

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

No specific studies utilizing Density Functional Theory (DFT) to investigate the electronic structure and reactivity of C.I. Basic Orange 30:1 were found.

Calculation of Molecular Descriptors (HOMO, LUMO, Gap Energy)

There is no available data from quantum chemical calculations detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound.

Prediction of Spectroscopic Properties

Computational predictions of the spectroscopic properties (such as UV-Vis absorption spectra) of this compound based on theoretical calculations have not been reported in the available literature.

Molecular Dynamics and Simulation Studies for Interaction Modeling

No molecular dynamics or simulation studies focused on modeling the interactions of this compound have been published.

Modeling of Dye-Substrate Interactions at Atomic Level

Specific atomic-level modeling of the interactions between this compound and various substrates is not documented in scientific research.

Simulation of Photochemical Reaction Mechanisms

There are no available simulations detailing the photochemical reaction mechanisms of this compound.

Computational Modeling of Adsorption and Reaction Mechanisms

Computational models describing the adsorption and reaction mechanisms of this compound on surfaces or with other chemical species are not present in the current body of scientific literature.

Mechanistic Insights into Environmental Degradation Pathways

The environmental degradation of azo dyes, a class to which this compound belongs, is a critical area of research. Computational studies, often complementing experimental results, help to map out the complex pathways of their breakdown. A primary mechanism for the biological degradation of azo dyes is through the action of microbial enzymes.

One proposed pathway for a structurally similar dye, Basic Orange 2, involves the enzymatic cleavage of the characteristic azo bond (–N=N–) by azoreductase, an enzyme produced by bacteria such as Escherichia coli. researchgate.netmdpi.com This initial reductive cleavage is a crucial step, as it breaks the chromophore responsible for the dye's color and results in the formation of various aromatic amines. researchgate.netmdpi.com For Basic Orange 2, this process is hypothesized to yield aniline (B41778) and 3,4-diaminobezeminium chloride. researchgate.netmdpi.com Subsequent enzymatic actions, such as deamination and methylation, can further transform these intermediates into simpler, less colored compounds like benzene (B151609), o-xylene, and p-xylene. researchgate.netmdpi.com

Computational studies using Density Functional Theory (DFT) on other azo dyes like Metanil Yellow and Orange II have been employed to understand their reactivity. acs.org These studies calculate various quantum chemical parameters to predict the most likely sites for chemical attack. acs.org For instance, the analysis of natural population charges often reveals that the nitrogen atoms within the azo group are highly susceptible to attack by reactive species like hydroxyl radicals, which are key agents in photocatalytic degradation processes. acs.org This theoretical approach helps to explain the initial steps of degradation under different environmental conditions.

Table 1: Proposed Microbial Degradation Metabolites of a Related Azo Dye (Basic Orange 2)

Intermediate Metabolite Subsequent Product
Aniline Benzene, o-xylene
3,4-diaminobezeminium chloride p-xylene

Source: Based on degradation pathways proposed for Basic Orange 2 by Escherichia coli. researchgate.netmdpi.com

Elucidation of Adsorption Site Characteristics

Adsorption is a key process for removing dyes from wastewater. Understanding the interactions between the dye molecule and the surface of an adsorbent material is essential for designing effective remediation technologies. Theoretical and computational models are invaluable for characterizing these adsorption sites and mechanisms.

For cationic dyes like this compound, electrostatic interactions are often a primary driving force for adsorption onto negatively charged surfaces. Studies on the adsorption of various orange dyes onto materials like layered double hydroxides (LDHs) and activated carbon have highlighted the importance of these interactions. nih.gov The surface of the adsorbent may possess a pH-dependent charge, influencing its capacity to bind with the charged dye molecules. jbiochemtech.com

Beyond simple electrostatic attraction, other intermolecular forces contribute significantly to the adsorption process. For aromatic compounds like azo dyes, π-π stacking interactions between the benzene or naphthalene (B1677914) rings of the dye and the adsorbent surface are a common mechanism. ijcce.ac.ir Computational modeling can help to visualize and quantify the strength of these interactions. Molecular dynamics simulations, for example, can model the docking of dye molecules onto an adsorbent surface, revealing the preferred orientation and binding energies. rsc.org

Kinetic and isotherm models derived from experimental data provide indirect insights into adsorption mechanisms. The Langmuir isotherm, for instance, often describes monolayer adsorption on a uniform surface, while the Freundlich isotherm suggests multilayer adsorption on a heterogeneous surface. mdpi.comnih.gov Kinetic models like the pseudo-first-order and pseudo-second-order models can help differentiate between diffusion-controlled and chemisorption processes. mdpi.com Computational studies can complement these experimental findings by providing a molecular-level explanation for the observed macroscopic behavior. For example, DFT calculations can be used to determine the adsorption energies of dye molecules on specific surface sites, helping to validate the mechanisms suggested by kinetic and isotherm data. rsc.org

Table 2: Key Interaction Mechanisms in Dye Adsorption

Interaction Type Description
Electrostatic Interactions Attraction between the positively charged cationic dye and a negatively charged adsorbent surface. nih.gov
π-π Stacking Non-covalent interaction between the aromatic rings of the dye molecule and the adsorbent material. ijcce.ac.ir
Anionic Exchange Replacement of anions in the interlayer region of an adsorbent (like LDH) with the dye's sulfonate group. nih.gov

Source: General mechanisms identified in studies of similar azo dyes. nih.govijcce.ac.ir

Applications of C.i. Basic Orange 30:1 in Advanced Materials Science and Environmental Engineering Research

Development and Performance Studies of Novel Adsorbents for Dye Removal

The removal of dyes from industrial effluents is a critical area of environmental engineering research. Adsorption is a widely favored method due to its efficiency and cost-effectiveness. Various novel adsorbents have been developed and studied for their capacity to remove dyes like Disperse Orange 30 from aqueous solutions.

Biosorbents and Biomass-Derived Adsorbents

Biosorbents are low-cost adsorbents derived from biological materials, offering an economical and environmentally friendly alternative to conventional methods. Agricultural waste is a primary source for these materials due to its abundance.

Poplar sawdust has been investigated as a precursor for a low-cost adsorbent for Disperse Orange 30. Through pyrolysis at different temperatures, a char is produced. Research has shown that char generated at 800°C can achieve a maximum adsorption efficiency of 83.4% under optimal conditions of pH 2, an initial dye concentration of 50 ppm, and a temperature of 67°C researchgate.net. The high adsorption at a low pH is a common characteristic for the removal of such dyes researchgate.net.

Orange peels are another widely available agricultural waste product utilized for dye removal. They can be used to produce activated carbon or as a novel adsorbent with simple chemical treatments conicet.gov.arpreprints.org. The chemical composition of orange peels, which includes pectin, cellulose, hydroxyl, and carboxyl groups, provides active sites for dye adsorption nih.govmdpi.com. Acidic treatment of orange peels can help in removing pectins and other organic compounds, which enhances the consistency of the final adsorbent product for use in continuous discoloration processes preprints.org.

Other biomass materials such as Holm Oak acorns have also been used to prepare activated carbon for the removal of Disperse Orange 30. Chemical activation with agents like zinc chloride (ZnCl₂), phosphoric acid (H₃PO₄), and potassium hydroxide (KOH) is a key step. Activated carbon produced from Holm Oak acorns using ZnCl₂ as the activating agent demonstrated a maximum dye removal efficiency of 93.5% at a pH of 2, a carbonization temperature of 750°C, and an adsorbent dosage of 0.15 g/25 ml nih.gov.

Table 1: Performance of Various Biosorbents and Biomass-Derived Adsorbents for Disperse Orange 30 Removal


Metal-Organic Frameworks (MOFs) for Dye Sorption

Metal-Organic Frameworks (MOFs) are porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and adjustable functionality make them promising candidates for the adsorption of various pollutants, including dyes. researchgate.netrsc.org

While specific studies on the adsorption of C.I. Basic Orange 30:1 by MOFs are not prevalent, research on similar dyes provides insight into their potential. For instance, an iron terephthalate MOF, MOF-235, has shown significantly higher adsorption capacities for both anionic Methyl Orange and cationic Methylene (B1212753) Blue compared to activated carbon. researchgate.net The adsorption process is often spontaneous and endothermic. researchgate.net Bimetallic MOFs (BMOFs) have also been developed to enhance catalytic activity and increase active sites for dye removal. royalsocietypublishing.org For example, doping an iron-based MOF with nickel was found to increase the specific surface area and pore volume, which significantly boosted the adsorption capacity for Methyl Orange by a factor of 2.6. royalsocietypublishing.org Similarly, Fe-BTC, a type of MOF, demonstrated a 91% removal efficiency for Methyl Orange. mdpi.com The mechanism for dye removal by MOFs can involve a combination of electrostatic interactions, π–π stacking, and hydrogen bonding. mdpi.com

Table 2: Performance of Metal-Organic Frameworks in the Removal of Orange Dyes


Carbon-Based Composite Adsorbents

Carbon-based materials, particularly activated carbon (AC), are widely used adsorbents due to their large surface area and porous structure. rsc.organalis.com.my Composites made from activated carbon and other materials, such as metal oxides, are being developed to enhance adsorption properties and facilitate adsorbent separation.

Activated carbon/iron oxide (AC/FexOy) composites have been synthesized for the removal of Acid Orange 7. These composites are created by modifying activated carbon with iron oxide through a co-precipitation method. analis.com.my While the incorporation of iron oxide did not necessarily improve the adsorption efficiency compared to pure AC, it introduced the significant practical advantage of easy magnetic separation after the treatment process. analis.com.my Studies showed that these composites could achieve adsorption percentages between 98% and 100% over a wide pH range of 2 to 12. analis.com.my

Catalytic Systems Utilizing or Affecting this compound

Advanced Oxidation Processes (AOPs), including photocatalysis, are effective methods for degrading organic dyes that are resistant to conventional treatment methods. These processes typically involve the generation of highly reactive hydroxyl radicals.

While direct catalytic studies on this compound are scarce, research on other orange dyes like Orange G provides valuable insights. Bismuth molybdate (B1676688) has been synthesized and used as a photocatalyst for the degradation of Orange G under visible light irradiation. mdpi.comnih.gov In one study, a maximum degradation of approximately 96% was achieved with a catalyst loading of 1 g L⁻¹, an initial Orange G concentration of 50 mg L⁻¹, and a temperature of 30°C at pH 7. mdpi.com The degradation kinetics were found to follow a pseudo-first-order model, with almost complete degradation occurring within 8 hours. mdpi.com

Another study utilized an amino-functionalized metal-organic framework, NH₂-MIL-101(Fe), to trigger peroxymonosulfate (PMS) for the degradation of Orange G. This system achieved a degradation rate of up to 92.7% within 60 minutes over a pH range of 3-9. mdpi.com Increasing the reaction temperature was found to aid the degradation process. mdpi.com

GO-TiO₂ nanocomposites have also been employed as catalysts for the photocatalytic degradation of reactive dyes like Orange ME2RL. The synthesized nanocomposite showed high efficiency, with maximum dye degradation of 99.65% achieved after 24 minutes of irradiation. pjoes.com The catalyst also demonstrated good stability and reusability over multiple cycles. pjoes.com

Use of this compound as a Research Probe or Marker

Based on the available scientific literature, there is no specific information regarding the use of this compound as a research probe or marker in advanced materials science or environmental engineering. The primary focus of research involving this dye and its analogues is on their removal from wastewater. Other orange dyes, such as Methyl Orange, are commonly used as pH indicators in titrations due to their distinct color change. iosrjournals.org

Future Research Directions and Emerging Paradigms in C.i. Basic Orange 30:1 Studies

Integration of Artificial Intelligence and Machine Learning in Dye Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the research and development of dyes like C.I. Basic Orange 30:1. Future research will likely focus on developing sophisticated quantitative structure-property relationship (QSPR) models to predict the dye's key characteristics. researchgate.net

Key Research Areas:

Property Prediction: ML algorithms, particularly tree-based ensemble methods like Gradient Boosting Regression and advanced neural networks, can be trained on datasets of similar cationic dyes to predict properties of novel this compound derivatives. arxiv.org These models can forecast solubility, lightfastness, wash fastness, and toxicological profiles, thereby accelerating the design of new dyes with improved performance. researchgate.netnih.gov

Process Optimization: AI can optimize the dyeing process for this compound. By analyzing variables such as temperature, pH, and dye concentration, ML models can predict the optimal conditions for maximum dye exhaustion and levelness, potentially reducing energy and water consumption. polyu.edu.hk

Out-of-Distribution (OOD) Generalization: A significant challenge in chemical ML is predicting properties for molecules that are structurally different from the training data. arxiv.org Future work will involve developing robust models and benchmarks to ensure accurate OOD predictions, which is crucial for discovering novel dye structures based on the this compound scaffold. arxiv.orgrsc.org

Interactive Table: Machine Learning Models in Dye Property Prediction

Model Type Predicted Property Potential Application for this compound
Gradient Boosting Solubility, Adsorption Efficiency Optimizing dye formulation and remediation processes
Neural Networks Color Coordinates (Lab*) Predicting final shade on different substrates

Sustainable Synthesis Routes and Green Chemistry Principles for this compound Production

The conventional synthesis of this compound involves the diazotization of 2,6-Dichloro-4-nitroaniline and its subsequent coupling with 2-(Ethyl(phenyl)amino)-N,N,N-trimethylethanaminium chloride. worlddyevariety.com Future research will be heavily directed towards aligning this process with the principles of green chemistry.

Key Research Areas:

Solvent-Free Synthesis: Inspired by recent advancements in azo dye synthesis, researchers could explore solvent-free "grinding" methods. rsc.orglookchem.com Utilizing solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles, could eliminate the need for toxic solvents, simplify product isolation, and allow for catalyst recycling. rsc.orgresearchgate.net

Alternative Diazotization Reagents: The traditional use of nitrous acid under strongly acidic conditions has drawbacks. lookchem.com Future studies could investigate the use of more stable and environmentally benign diazotization agents, such as nano silica (B1680970) supported boron trifluoride (nano BF3·SiO2), which has proven effective for other azo dyes. researchgate.net

Biocatalysis: A long-term paradigm shift could involve biocatalytic routes. While challenging, the development of engineered enzymes for specific diazotization and coupling reactions would represent a significant leap in sustainable dye manufacturing, minimizing hazardous reagents and byproducts.

Interactive Table: Green Chemistry Approaches for Azo Dye Synthesis

Green Chemistry Principle Proposed Application to this compound Synthesis Expected Benefit
Use of Catalysis Employing recyclable solid acid catalysts (e.g., Fe3O4@SiO2-SO3H) Reduced acid waste, easier product purification
Safer Solvents Solvent-free synthesis via grinding methods Elimination of volatile organic compounds (VOCs)

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the behavior of this compound during dynamic processes like dyeing or degradation is crucial for optimization. Future research will increasingly rely on advanced in situ characterization techniques to monitor these processes in real-time.

Key Research Areas:

Spectroscopic Monitoring of Dyeing: Techniques like ATR-FTIR, UV-Vis, and fluorescence spectroscopy can be adapted for in situ monitoring of the dye bath and fabric surface. mdpi.compreprints.org This would provide real-time data on dye uptake kinetics, aggregation behavior, and interactions with textile fibers, enabling precise control over the dyeing process.

Online Decolorization Tracking: For remediation studies, online spectrophotometric methods can monitor the degradation of this compound. researchgate.netacs.org This allows for the precise determination of reaction kinetics and the effect of various operational parameters without disturbing the reaction by sampling. researchgate.netacs.org

X-ray Photoelectron Spectroscopy (XPS): In situ XPS could be employed to study the chemical interactions between this compound and modified fabric surfaces, clarifying the nature of the electrostatic forces and potential covalent bonds that dictate dye fixation and fastness. mdpi.com

Exploring Novel Environmental Remediation Technologies and Systems

The removal of cationic azo dyes like this compound from textile effluents is an environmental priority. Future research will explore and refine a variety of remediation technologies.

Key Research Areas:

Advanced Oxidation Processes (AOPs): Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO2) or bismuth molybdate (B1676688) is a promising avenue. nih.govmdpi.comresearchgate.net Research will focus on optimizing catalyst design, understanding degradation pathways, and assessing the toxicity of intermediate products to ensure complete mineralization. researchgate.net

Biodegradation: While no specific studies exist for this compound, research on similar dyes like Basic Orange 2 shows effective degradation by bacteria such as Escherichia coli. researchgate.netmdpi.comtandfonline.com Future work should focus on isolating or engineering microbial strains or consortia capable of cleaving the azo bond in this compound, potentially using its degradation products as a source of carbon and energy. mdpi.com

Adsorption on Low-Cost Materials: The development of adsorbents from agricultural waste (e.g., orange peels, corncobs) or the use of engineered materials like MgO nanorods and functionalized magnetic nanoparticles presents a cost-effective removal strategy. nih.govdeswater.comnih.govscielo.br Research will aim to enhance the adsorption capacity and selectivity for cationic dyes like this compound and develop efficient regeneration methods for the adsorbents. nih.govmdpi.com

Interactive Table: Comparison of Remediation Technologies for Cationic Dyes

Technology Mechanism Potential Advantages for this compound Future Research Focus
Photocatalysis Generation of reactive oxygen species Potential for complete mineralization to CO2 and H2O Catalyst efficiency under visible light; byproduct analysis
Biodegradation Enzymatic cleavage of azo bond Environmentally friendly, low cost Isolation of specific microbial strains; metabolic pathway elucidation

Interdisciplinary Approaches in Dye Chemistry and Materials Science

The future of this compound research lies in the convergence of different scientific disciplines. Collaborations between chemists, materials scientists, biologists, and computational experts will drive innovation.

Key Research Areas:

Dyeing of Novel Materials: C.I. Disperse Orange 30, a related dye, has shown excellent performance in dyeing bio-based and degradable PLA/PHBV blended textiles at lower temperatures. polyu.edu.hk This highlights an interdisciplinary opportunity to study the application of this compound on sustainable and advanced materials, optimizing dyeing processes for these novel substrates.

Smart Textiles and Sensors: The cationic nature and chromophoric properties of this compound could be exploited in the development of smart textiles. Research could explore its integration into fabrics that change color in response to stimuli like pH or temperature, or its use as a component in sensors for detecting specific analytes.

Computational and Experimental Synergy: A powerful emerging paradigm involves the tight integration of computational modeling and experimental work. AI models can predict promising dye derivatives, which are then synthesized using green chemistry routes. Their properties and performance can be evaluated using advanced in situ techniques, with the experimental data then fed back to refine the next generation of predictive models.

Q & A

Basic Research Questions

Q. How can researchers determine the optimal synthesis conditions for C.I. Basic Orange 30:1 to ensure reproducibility?

  • Methodological Answer : Use a Design of Experiments (DOE) approach to systematically vary parameters (e.g., temperature, pH, reagent ratios) and analyze their effects on yield and purity. Document each step meticulously, including raw material sources, reaction times, and purification techniques, as detailed experimental protocols are critical for reproducibility . Statistical tools like ANOVA can identify significant variables, while replication of trials validates consistency .

Q. What analytical techniques are most suitable for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Combine high-performance liquid chromatography (HPLC) for purity assessment with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural confirmation. Cross-reference results with established spectral databases and report detection limits to ensure accuracy. For novel derivatives, include elemental analysis and X-ray crystallography if applicable .

Q. How should researchers design experiments to assess the photostability of this compound under varying environmental conditions?

  • Methodological Answer : Expose samples to controlled UV-Vis light sources at different intensities and durations, while monitoring degradation via spectrophotometry. Include control groups (e.g., dark storage) and replicate experiments to account for batch variability. Use kinetic modeling (e.g., zero- or first-order decay) to quantify degradation rates .

Advanced Research Questions

Q. How can contradictions in reported degradation pathways of this compound be resolved?

  • Methodological Answer : Conduct a systematic review of existing literature to identify gaps in experimental conditions (e.g., solvent systems, catalyst presence). Replicate conflicting studies under standardized protocols, and use advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace intermediate products. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What experimental frameworks are recommended for evaluating novel applications of this compound in interdisciplinary research (e.g., photodynamic therapy or sensors)?

  • Methodological Answer : Adopt a hypothesis-driven approach with a clear PICO framework (Population/Intervention/Comparison/Outcome). For example: "Does this compound (Intervention) exhibit higher quantum yield (Outcome) compared to existing dyes (Comparison) in oxygen-sensing applications (Population)?" Validate findings through peer-reviewed spectral databases and collaborative replication .

Q. How can researchers address reproducibility challenges in spectral data for this compound across laboratories?

  • Methodological Answer : Standardize instrumentation calibration (e.g., wavelength accuracy in spectrophotometers) and solvent systems. Publish raw datasets and detailed metadata (e.g., temperature, humidity) in supplementary materials. Use interlaboratory studies to identify systemic errors and adopt IUPAC guidelines for reporting uncertainties .

Data Presentation and Validation

  • Tables : Include processed data directly tied to research questions (e.g., degradation kinetics, synthesis yields) in the main text, with raw data in appendices .
  • Statistical Reporting : Provide confidence intervals, p-values, and effect sizes for comparative studies, ensuring alignment with journal guidelines .
  • Ethical Compliance : Disclose conflicts of interest and obtain permissions for proprietary methods or materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.